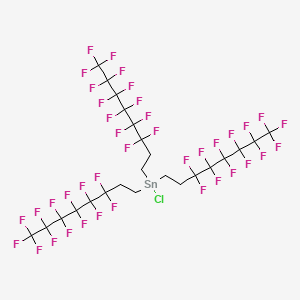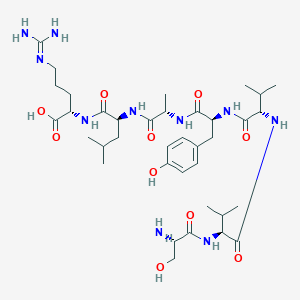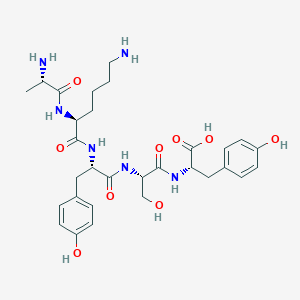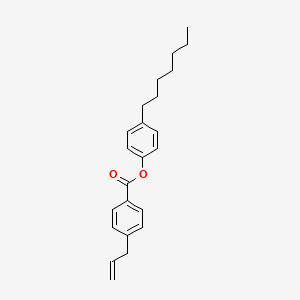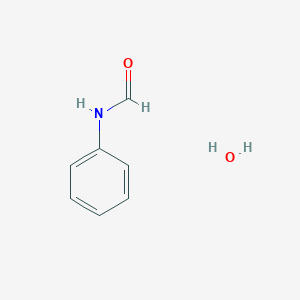
N-Phenylformamide--water (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Phenylformamide can be synthesized through several methods. One common approach involves the reaction of aniline with formic acid or formic acid derivatives under acidic conditions. The reaction typically proceeds as follows: [ \text{C6H5NH2} + \text{HCOOH} \rightarrow \text{C6H5NHCHO} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the synthesis of N-Phenylformamide often employs catalysts to enhance reaction efficiency and yield. Sulfonated rice husk ash (RHA-SO3H) has been reported as an effective catalyst for the N-formylation of aniline using formic acid under solvent-free conditions . This method is advantageous due to its simplicity, high yield, and reusability of the catalyst.
Análisis De Reacciones Químicas
Types of Reactions: N-Phenylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce N-phenylformamide oxides.
Reduction: Reduction reactions can convert it to N-phenylmethylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: N-phenylformamide oxides.
Reduction: N-phenylmethylamine.
Substitution: Various substituted anilines depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Phenylformamide–water (1/1) has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: N-Phenylformamide derivatives are explored for their potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The mechanism of action of N-Phenylformamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s binding affinity and selectivity towards specific targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparación Con Compuestos Similares
N-Methylformamide: Similar in structure but with a methyl group instead of a phenyl group.
N,N-Dimethylformamide: Contains two methyl groups attached to the nitrogen atom.
N-Phenylacetamide: Similar structure but with an acetyl group instead of a formyl group.
Uniqueness: N-Phenylformamide is unique due to its specific formyl group attached to the aniline, which imparts distinct chemical and physical properties. Its ability to form stable hydrogen bonds and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
245114-31-2 |
|---|---|
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
N-phenylformamide;hydrate |
InChI |
InChI=1S/C7H7NO.H2O/c9-6-8-7-4-2-1-3-5-7;/h1-6H,(H,8,9);1H2 |
Clave InChI |
DOSNDMCFVLLUTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC=O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


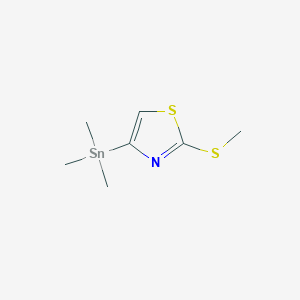
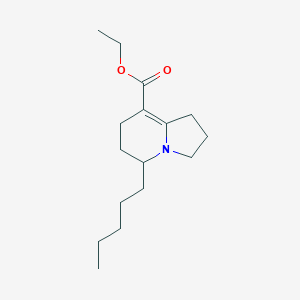
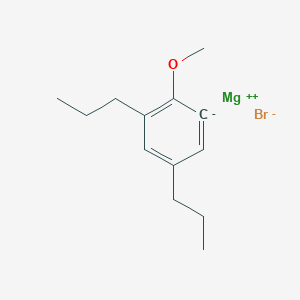
![7,7-Diphenylbicyclo[4.1.0]heptan-2-one](/img/structure/B14253375.png)

![4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B14253386.png)
![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-bromoethoxy)methyl]-](/img/structure/B14253393.png)


![2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14253428.png)
